molecular formula C13H10N4O2 B3272852 5-Nitro-N-phenyl-1H-indazol-3-amine CAS No. 574729-29-6

5-Nitro-N-phenyl-1H-indazol-3-amine

Cat. No.: B3272852
CAS No.: 574729-29-6
M. Wt: 254.24 g/mol
InChI Key: IKRXCRGUTCYVAV-UHFFFAOYSA-N
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Description

5-Nitro-N-phenyl-1H-indazol-3-amine is an organic compound belonging to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a nitro group at the 5-position and a phenyl group attached to the nitrogen atom at the 1-position of the indazole ring. It has a molecular formula of C13H10N4O2 and a molecular weight of 254.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-phenyl-1H-indazol-3-amine typically involves the cyclization of substituted benzamidines. One common method includes the organophosphorus-mediated reductive cyclization and subsequent N-N bond formation . The reaction conditions often involve the use of hydrazine hydrate and various catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-phenyl-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-amino-N-phenyl-1H-indazol-3-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-N-phenyl-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can induce apoptosis and cell cycle arrest in cancer cells by affecting the p53/MDM2 pathway and Bcl2 family members .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-N-phenyl-1H-indazol-3-amine is unique due to the presence of both the nitro and phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for the development of new drugs and materials with specific biological and chemical properties.

Properties

IUPAC Name

5-nitro-N-phenyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-17(19)10-6-7-12-11(8-10)13(16-15-12)14-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXCRGUTCYVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-5-nitro-N-phenyl benzamide (100 mg, 0.38 mmol) was suspended in EtOH (10 mL) and the mixture heated to 50° C. To the resulting solution was added hydrazine monohydrate (0.1 mL, 1.9 mmol). The mixture was heated at reflux for 30 minutes, at which time LC-MS showed complete conversion to the aryl hydrazine (ES+m/e=273). The mixture was allowed to cool to room temperature, concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The layers were separated and the organic phase was dried over sodium sulfate and concentrated to a yellow foam. The residue was dissolved in phosphorous oxychloride (5 mL) and the mixture heated at 90° C. for 30 minutes, then allowed to cool to room temperature and stirred overnight. The reaction mixture was concentrated and the residue partitioned between EtOAc and saturated sodium bicarbonate. The organic phase was dried over sodium sulfate and concentrated to afford the title compound as a red solid (80 mg, 83%); 1H NMR (400 MHz, DMSO) 6.88 (1H, t), 7.31 (2H, t), 7.51 (1H, d), 7.74 (2H, t), 8.17 (1H, dd), 9.24 (1H, s), 9.42 (1H, s), 12.74 (1H, s); MS (ES+) m/e=255.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aryl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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